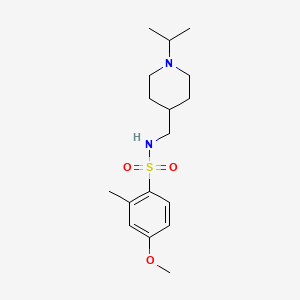

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

説明

特性

IUPAC Name |

4-methoxy-2-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3S/c1-13(2)19-9-7-15(8-10-19)12-18-23(20,21)17-6-5-16(22-4)11-14(17)3/h5-6,11,13,15,18H,7-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRSXIRFDMBERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with N-((1-isopropylpiperidin-4-yl)methyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.

化学反応の分析

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2-methylbenzenesulfonic acid, while reduction of the sulfonamide group can produce 4-methoxy-2-methylbenzenethiol.

科学的研究の応用

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses.

類似化合物との比較

Similar Compounds

- N-(1-benzylpiperidin-4-yl)-4-methoxy-2-methylbenzenesulfonamide

- N-(1-isopropylpiperidin-4-yl)-4-methoxybenzenesulfonamide

- N-(1-isopropylpiperidin-4-yl)-2-methylbenzenesulfonamide

Uniqueness

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group can enhance its solubility and interaction with certain biological targets, making it a valuable compound for research and development.

生物活性

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H22N2O3S

- Molecular Weight : 306.41 g/mol

Antitumor Activity

Research has indicated that similar sulfonamide derivatives possess antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds with structural similarities have been shown to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell malignancies. The inhibition of BTK leads to decreased cell survival and proliferation in malignant B-cells .

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory properties. They may act by inhibiting the production of pro-inflammatory cytokines or by blocking the activation of signaling pathways involved in inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders.

Case Studies

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Key parameters include:

- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.

- Distribution : Its ability to cross biological membranes suggests good tissue distribution.

- Metabolism : Liver metabolism via cytochrome P450 enzymes may play a role in its bioavailability.

- Excretion : Renal excretion is expected for the metabolites.

Q & A

Q. Table 1: Synthetic Steps and Optimization

| Step | Key Reaction | Reagents/Conditions | Purity Control Method | Reference |

|---|---|---|---|---|

| 1 | Sulfonylation | DMF, K₂CO₃, 80°C, 12h | TLC (Rf = 0.3–0.5) | |

| 2 | Alkylation | 1-isopropylpiperidine, DMF, N₂ atmosphere | HPLC (>95% purity) | |

| 3 | Purification | Column chromatography (EtOAc/Hexane) | UV detection (254 nm) |

Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Basic Question

Structural confirmation relies on NMR (¹H/¹³C), HPLC , and X-ray crystallography :

- NMR : DMSO-d₆ resolves piperidine protons (δ 2.5–3.5 ppm) and sulfonamide NH (δ 7.2–7.5 ppm) .

- HPLC : C18 columns with methanol/buffer mobile phases (65:35) for purity assessment (>98%) .

- XRD : Single-crystal analysis confirms stereochemistry and packing interactions .

Q. Table 2: Analytical Techniques

| Technique | Application | Critical Parameters | Reference |

|---|---|---|---|

| ¹H NMR | Functional group assignment | 400 MHz, DMSO-d₆, TMS standard | |

| HPLC | Purity quantification | MeOH/buffer (pH 4.6), 1 mL/min | |

| XRD | Absolute configuration | Cu Kα radiation, 100 K |

How can researchers optimize reaction parameters to enhance the yield and scalability of the synthesis?

Advanced Question

Optimization focuses on solvent selection, temperature, and catalyst/base screening:

- Solvent : DMF enhances solubility but may require post-reaction removal; THF offers faster kinetics but lower yields .

- Temperature : 60–80°C balances reaction rate and byproduct formation. Reflux with condensers improves efficiency .

- Catalyst/Base : K₂CO₃ outperforms Et₃N in alkylation steps due to better pH control (8–9) .

Q. Table 3: Reaction Optimization Variables

What methodological approaches are recommended to elucidate the biological activity and mechanism of action of this sulfonamide derivative?

Advanced Question

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .

- Cellular Studies : MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity and EC₅₀ .

- Computational Docking : Predict binding modes using AutoDock Vina with crystallographic enzyme structures (PDB) .

Q. Table 4: Biological Activity Profiling

| Assay Type | Protocol Highlights | Key Outputs | Reference |

|---|---|---|---|

| Kinase Inhibition | ADP-Glo™ assay, 30-min incubation | IC₅₀, Ki values | |

| Cytotoxicity | MTT, 48h incubation, 570 nm absorbance | Dose-response curves |

How should discrepancies in physicochemical properties (e.g., solubility, stability) be systematically addressed in different experimental settings?

Advanced Question

Contradictions arise from solvent polarity, pH, and temperature:

- Solubility : Use logP measurements (e.g., shake-flask method) to compare organic vs. aqueous solubility. Methoxy groups enhance water solubility but reduce membrane permeability .

- Stability : Accelerated stability studies (40°C/75% RH, 1 week) with HPLC monitoring detect degradation products. Buffered solutions (pH 4.6–7.4) mimic physiological conditions .

Q. Table 5: Stability and Solubility Testing

| Parameter | Method | Conditions | Reference |

|---|---|---|---|

| Aqueous Solubility | Shake-flask, UV-Vis | PBS (pH 7.4), 25°C | |

| Thermal Stability | HPLC, 40°C/75% RH | 1 week, sealed vials |

What strategies are effective in establishing structure-activity relationships (SAR) for this compound to guide medicinal chemistry efforts?

Advanced Question

SAR studies focus on substituent modifications:

- Piperidine Substitution : Replace isopropyl with cyclopentyl to assess steric effects on target binding .

- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Methoxy Position : Compare para- vs. ortho-substituted analogs via solubility and potency assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。